Cas no 2680869-05-8 (2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid)

2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-28291351
- EN300-28291320
- 2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid
- 2680869-05-8
- 2-[(1s,4s)-4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl]acetic acid
- 2680838-26-8
- 2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid
-
- Inchi: 1S/C17H23NO4/c1-17(9-7-13(8-10-17)11-15(19)20)18-16(21)22-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,18,21)(H,19,20)
- InChI Key: RHJCUUPTKWDOBT-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC1(C)CCC(CC(=O)O)CC1)=O
Computed Properties
- Exact Mass: 305.16270821g/mol
- Monoisotopic Mass: 305.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 75.6Ų
2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291351-0.05g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 95.0% | 0.05g |
$948.0 | 2025-03-19 | |
Enamine | EN300-28291351-10.0g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
Enamine | EN300-28291351-5g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 5g |
$3273.0 | 2023-09-08 | ||
Enamine | EN300-28291351-1.0g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28291351-0.1g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
Enamine | EN300-28291351-0.5g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
Enamine | EN300-28291351-0.25g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
Enamine | EN300-28291351-5.0g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
Enamine | EN300-28291351-2.5g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
Enamine | EN300-28291351-1g |
2-(4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexyl)acetic acid |
2680869-05-8 | 1g |
$1129.0 | 2023-09-08 |
2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid Related Literature
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
Additional information on 2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid
Recent Advances in the Study of 2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid (CAS: 2680869-05-8)
The compound 2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid (CAS: 2680869-05-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexylacetic acid backbone and benzyloxycarbonylamino (Cbz) protecting group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.
One of the key areas of research has been the optimization of synthetic routes for 2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a combination of solid-phase peptide synthesis (SPPS) and selective deprotection techniques. The researchers highlighted the importance of the Cbz group in protecting the amino functionality during synthesis, which significantly improved the overall yield and purity of the final product.
In terms of biological activity, recent in vitro studies have explored the compound's interaction with various enzymatic targets. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid exhibits moderate inhibitory activity against certain metalloproteinases, suggesting potential applications in the treatment of inflammatory diseases and cancer metastasis. The study also noted that structural modifications of the cyclohexyl ring could enhance selectivity and potency.
Another significant development is the exploration of this compound as a building block for more complex pharmaceutical agents. Researchers at a leading pharmaceutical company have incorporated 2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid into novel peptide-based therapeutics targeting G-protein-coupled receptors (GPCRs). Preliminary results indicate improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability, compared to traditional peptide analogs.
Despite these promising findings, challenges remain in the clinical translation of this compound. A recent review in Expert Opinion on Drug Discovery (2024) pointed out that while the Cbz group offers synthetic advantages, its metabolic stability in vivo requires further optimization. Current research efforts are focused on developing prodrug strategies or alternative protecting groups that maintain synthetic efficiency while improving drug-like properties.
Looking forward, the unique structural features of 2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid continue to make it an attractive target for medicinal chemistry research. Ongoing studies are investigating its potential in targeted drug delivery systems and as a component of bifunctional molecules for proteolysis-targeting chimeras (PROTACs). The compound's versatility and the growing body of research surrounding it suggest that it will remain an important focus in chemical biology and pharmaceutical development in the coming years.
2680869-05-8 (2-(4-{(benzyloxy)carbonylamino}-4-methylcyclohexyl)acetic acid) Related Products
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)



